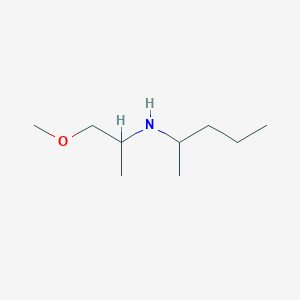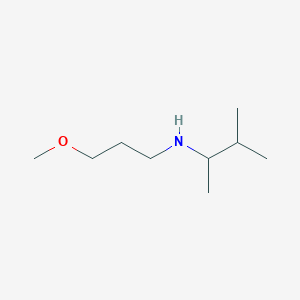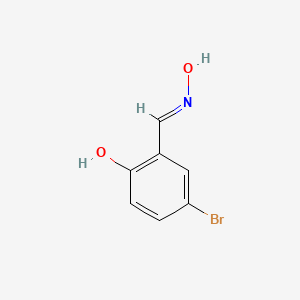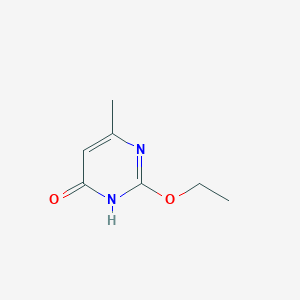![molecular formula C12H10N4O B1462378 4-(4-Methylphenyl)-4,7-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-on CAS No. 1031605-70-5](/img/structure/B1462378.png)
4-(4-Methylphenyl)-4,7-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-on
Übersicht
Beschreibung
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 4-methylphenyl group attached, which contributes to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
Target of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to have potential as inhibitors of cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby disrupting the signals that stimulate the proliferation of malignant cells . This suggests that 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one may interact with its targets in a similar manner, leading to changes in cell proliferation.
Biochemische Analyse
Biochemical Properties
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one leads to the suppression of cell proliferation, making it a potential candidate for cancer therapy . Additionally, this compound interacts with other biomolecules such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory properties .
Cellular Effects
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, including the CDK2/cyclin A2 pathway, leading to cell cycle arrest and apoptosis . Moreover, 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one influences gene expression by modulating the activity of transcription factors such as nuclear factor kappa B (NF-κB), which plays a pivotal role in inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves several key interactions at the molecular level. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibits the activity of iNOS and reduces the production of nitric oxide, a mediator of inflammation . These interactions collectively contribute to the compound’s antiproliferative and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one leads to sustained inhibition of cell proliferation and prolonged anti-inflammatory effects . These findings suggest that the compound maintains its biological activity over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in various tissues, including the liver, kidneys, and spleen . This distribution pattern is consistent with its observed biological effects and suggests that the compound can effectively reach its target sites within the body.
Subcellular Localization
The subcellular localization of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity . These findings indicate that the compound’s localization within specific cellular compartments is essential for its biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine derivative . The reaction conditions often include heating the mixture under reflux and using a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one may involve more scalable and efficient methods. These can include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with therapeutic potential.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 4-methylphenyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)16-6-10-11(15-16)13-7-14-12(10)17/h2-7H,1H3,(H,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLJGMOIZLGWPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=O)NC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1462306.png)


![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)
![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)


![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)

![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)
